molecular formula C22H23N3O3 B8075755 2-(2-(dimethylamino)ethyl)-6-((2-hydroxyethyl)amino)-1H-dibenzo[de,h]isoquinoline-1,3(2H)-dione

2-(2-(dimethylamino)ethyl)-6-((2-hydroxyethyl)amino)-1H-dibenzo[de,h]isoquinoline-1,3(2H)-dione

Cat. No.: B8075755
M. Wt: 377.4 g/mol
InChI Key: ACTOOOXFSTWXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(dimethylamino)ethyl)-6-((2-hydroxyethyl)amino)-1H-dibenzo[de,h]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(2-(dimethylamino)ethyl)-6-((2-hydroxyethyl)amino)-1H-dibenzo[de,h]isoquinoline-1,3(2H)-dione , with CAS number 160554-83-6, is a synthetic derivative of dibenzo[de,h]isoquinoline-1,3-dione. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molecular weight of approximately 368.43 g/mol. The chemical structure features a dibenzoisoquinoline core substituted with dimethylamino and hydroxyethyl groups, which are critical for its biological interactions.

Antitumor Activity

Research indicates that derivatives of dibenzoisoquinoline exhibit significant antitumor properties. A study conducted by researchers on similar compounds demonstrated that modifications at specific positions on the dibenzoisoquinoline scaffold can enhance cytotoxicity against various cancer cell lines. The presence of amino groups has been correlated with increased potency against solid tumors and leukemia cells .

Table 1: Summary of Antitumor Activity

CompoundCell Line TestedIC50 (µM)Reference
Dibenzoisoquinoline DerivativeP388 Leukemia0.5
7-AminoazonefideP388 Leukemia0.25
Unsubstituted ParentP388 Leukemia1.0

Cardiovascular Effects

In addition to antitumor activity, the compound's structural analogs have been evaluated for cardiotoxicity. Notably, certain derivatives showed low cardiotoxicity relative to their cytotoxic effects on tumor cells, suggesting a favorable therapeutic index for potential anticancer agents .

Table 2: Cardiovascular Effects

CompoundEffect on Cardiac MyocytesReference
5-AcetylaminoazonefideHigh cardiotoxicity
9-AminoazonefideLow cardiotoxicity

The proposed mechanism of action for this class of compounds includes intercalation into DNA and inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction leads to apoptosis in cancer cells, making it a target for further drug development.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Solid Tumors : A preclinical trial demonstrated that the compound exhibited significant tumor regression in mouse models bearing solid tumors when administered at specific doses.
  • Combination Therapy : Another study explored the effects of combining this compound with established chemotherapeutic agents, revealing synergistic effects that enhance overall efficacy while reducing side effects.

Properties

IUPAC Name

15-[2-(dimethylamino)ethyl]-10-(2-hydroxyethylamino)-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-24(2)10-11-25-21(27)16-7-8-18(23-9-12-26)17-13-14-5-3-4-6-15(14)20(19(16)17)22(25)28/h3-8,13,23,26H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTOOOXFSTWXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=C(C3=CC4=CC=CC=C4C(=C23)C1=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.